

Strategies to balance gelling and blowing reactions with Jeffcat Z-110

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Compound of Interest

Compound Name: 2-((2-(Dimethylamino)ethyl)
(methyl)amino)ethanol

Cat. No.: B051265

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Technical Support Center: Jeffcat Z-110

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Jeffcat Z-110 in their polyurethane foam formulations.

Frequently Asked Questions (FAQs)

Q1: What is Jeffcat Z-110 and what is its primary function in polyurethane foam?

A1: Jeffcat Z-110 is a reactive, low-emission amine catalyst, chemically identified as N,N,N'-trimethylaminoethyl-ethanolamine.^{[1][2]} Its primary role is to influence the rates of the two main reactions in polyurethane foam formation: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water).^{[3][4][5]} As a catalyst, it is a crucial component for controlling the processing characteristics and final properties of the foam.^[5]

Q2: How does Jeffcat Z-110 influence the balance between the gelling and blowing reactions?

A2: Jeffcat Z-110 is generally considered a balanced catalyst, but some evidence suggests it is more selective towards the urea (blowing) reaction.^{[6][7]} This selectivity can be advantageous in formulations where a smoother rise profile is desired. The hydroxyl group in its structure allows it to react into the polymer matrix, making it a non-emissive catalyst.^[6]

Q3: What are the typical usage levels for Jeffcat Z-110?

A3: The optimal concentration of Jeffcat Z-110 depends on the specific formulation, including the type of polyol and isocyanate, and the desired foam properties. Generally, amine catalysts are used in concentrations ranging from 0.1 to 5.0 percent of the polyurethane formulation. It is always recommended to conduct a ladder study to determine the ideal concentration for your system.

Q4: Can Jeffcat Z-110 be used in combination with other catalysts?

A4: Yes, Jeffcat Z-110 is often used in conjunction with other amine catalysts or with organometallic catalysts (e.g., tin or bismuth catalysts) to achieve a finely tuned balance between the front-end blowing reaction and the back-end gelling and curing reactions.^[8] This co-catalyst approach provides greater control over the foam's processing characteristics and final physical properties.

Troubleshooting Guide

An imbalance between the gelling and blowing reactions can lead to various foam defects. This guide provides strategies to address these issues by adjusting the concentration of Jeffcat Z-110 and other formulation components.

| Observed Defect | Potential Cause (Catalyst-Related) | Recommended Strategy |
|------------------------------------|--|---|
| Foam Collapse | Gelling reaction is too slow compared to the blowing reaction. | Increase the concentration of a gelling co-catalyst. If using Jeffcat Z-110 as the sole amine catalyst, consider adding a stronger gelling catalyst. |
| Splitting or Cracking | Excessive heat generation from a rapid, uncontrolled reaction. | Reduce the overall catalyst concentration. Consider a delayed-action catalyst to moderate the reaction exotherm.[3] |
| Dense Skin or Surface | Gelling reaction is too fast at the surface, preventing full foam expansion. | Optimize the catalyst package to delay the initial gelation. A balanced catalyst system is crucial. |
| Slow Curing / Tacky Surface | Insufficient back-end cure (gelling). | Increase the catalyst concentration, particularly a gelling catalyst, to ensure complete reaction.[9] |
| High Density / Closed Cells | Insufficient blowing reaction. | Increase the concentration of a blowing catalyst like Jeffcat Z-110. A slight increase in water content can also be considered.[3] |
| Coarse or Irregular Cell Structure | Poor nucleation or stabilization of gas bubbles. | While primarily influenced by the surfactant, an imbalanced reaction can contribute. Ensure the catalyst package provides a smooth and controlled reaction profile. |

Data Presentation

The following table provides an illustrative example of how varying the concentration of Jeffcat Z-110 in a model flexible polyurethane foam formulation might affect key reaction parameters. The exact values will vary depending on the specific formulation.

| Jeffcat Z-110 Concentration (php) | Cream Time (s) | String Time (s) | Tack-Free Time (s) | Rise Time (s) | Foam Density (kg/m ³) |
|-----------------------------------|----------------|-----------------|--------------------|---------------|-----------------------------------|
| 0.8 | 15 | 60 | 90 | 120 | 32 |
| 1.0 | 12 | 50 | 75 | 100 | 30 |
| 1.2 | 10 | 42 | 65 | 90 | 28 |
| 1.4 | 8 | 35 | 55 | 80 | 27 |

Experimental Protocols

Protocol for Evaluating the Effect of Jeffcat Z-110 Concentration on Foam Reactivity and Properties

1. Objective: To determine the effect of varying concentrations of Jeffcat Z-110 on the cream time, string time, tack-free time, rise time, and density of a flexible polyurethane foam.

2. Materials:

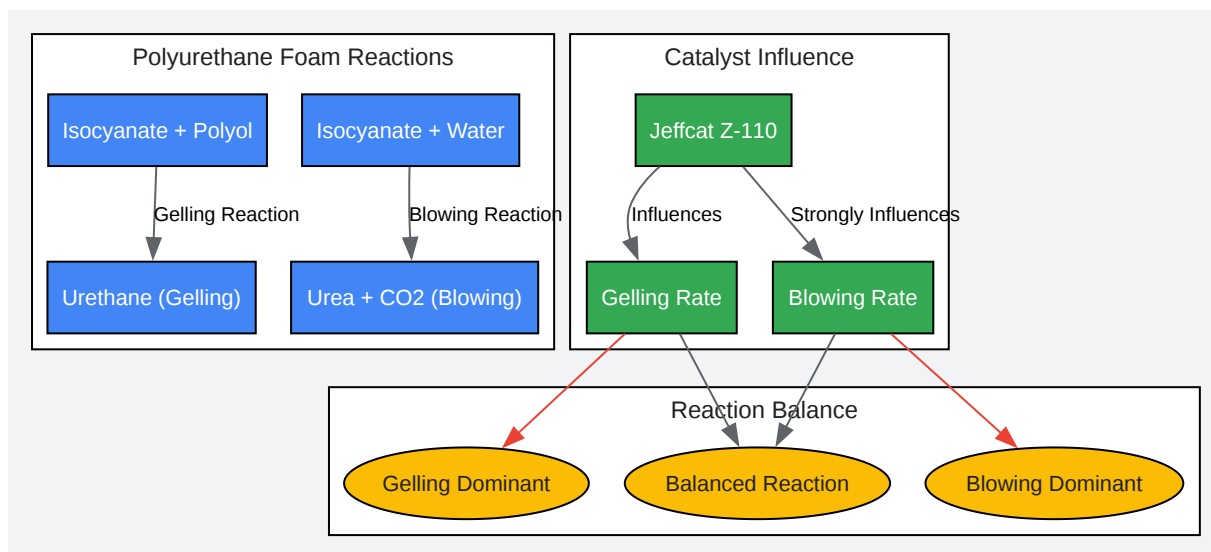
- Polyether polyol (specify type and hydroxyl number)
- Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI) (specify type)
- Deionized water
- Silicone surfactant
- Jeffcat Z-110
- Stannous octoate (or other co-catalyst, if applicable)
- Paper cups, wooden tongue depressors, stopwatch, digital scale, ventilated fume hood.

3. Procedure:

- Preparation:
- Pre-weigh all components for each formulation in separate containers. A ladder study with varying levels of Jeffcat Z-110 (e.g., 0.8, 1.0, 1.2, 1.4 php) should be planned.
- Condition all materials to a controlled temperature (e.g., 25°C).
- Mixing and Observation:
- In a paper cup, combine the polyol, water, surfactant, and Jeffcat Z-110. Mix thoroughly with a tongue depressor for 15 seconds.
- Add the co-catalyst (if any) and mix for another 15 seconds.
- Add the isocyanate and start the stopwatch immediately. Mix vigorously for 5-7 seconds, ensuring the vortex closes.
- Place the cup on a flat surface in the fume hood.
- Data Collection:
- Cream Time: Record the time when the mixture begins to rise and change color.
- String Time: Periodically touch the surface of the foam with a new tongue depressor. Record the time when the material forms a "string" and is no longer liquid.
- Tack-Free Time: Continue to test the surface. Record the time when the foam is no longer sticky to the touch.
- Rise Time: Record the time when the foam reaches its maximum height.
- Post-Curing and Density Measurement:
- Allow the foam to cure for at least 24 hours at ambient temperature.
- Cut a sample of known dimensions from the core of the foam bun.
- Weigh the sample and calculate the density.

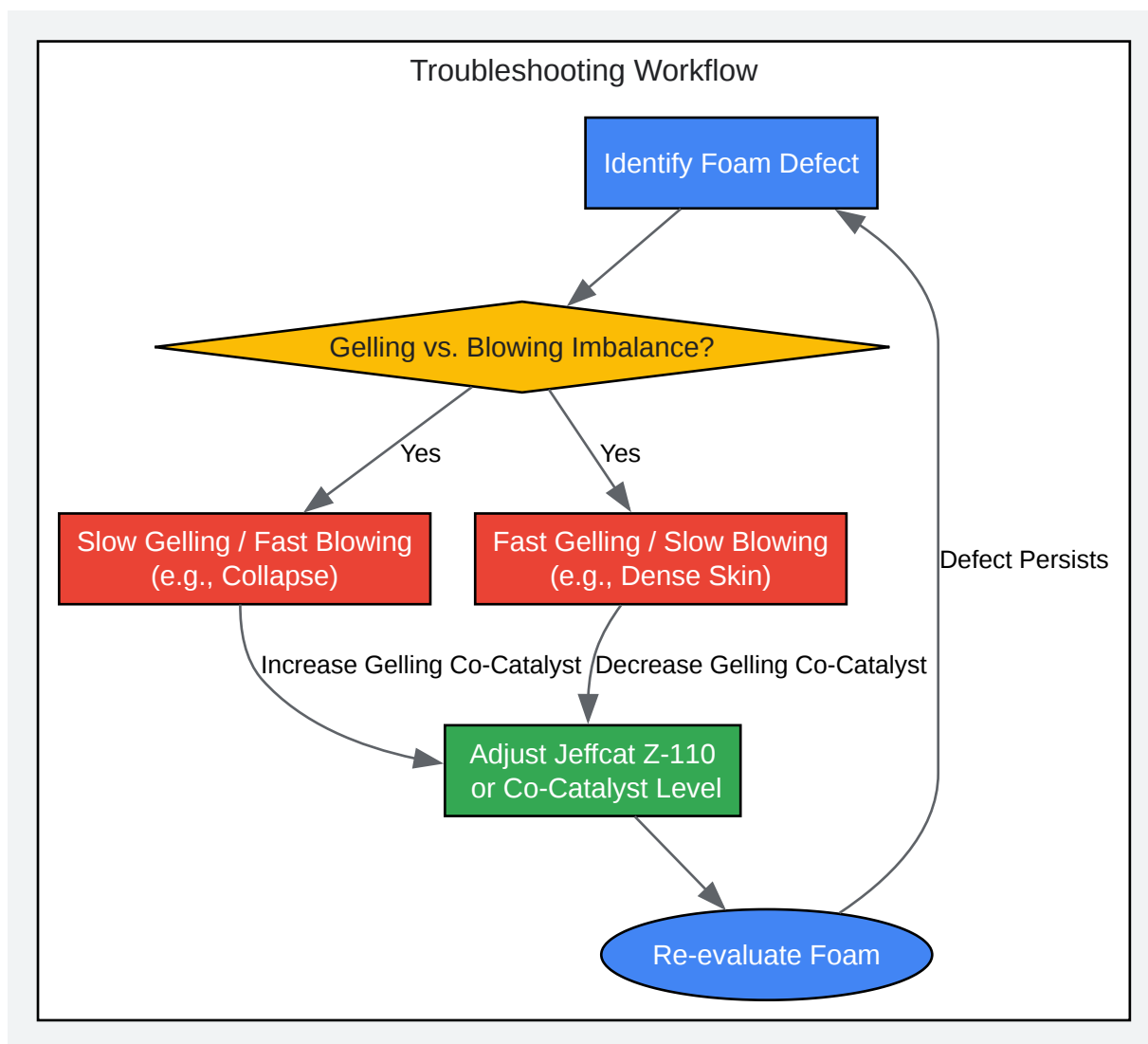
4. Safety Precautions: This experiment should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Visualizations



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Caption: Interplay of gelling and blowing reactions influenced by Jeffcat Z-110.



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Caption: Decision-making workflow for troubleshooting foam defects.

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